2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]
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Overview
Description
2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of two phenolic groups connected by a 2-methylpropylidene bridge, with cyclopentyl and tert-butyl substituents on the phenolic rings. This compound is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] typically involves the reaction of 6-cyclopentyl-4-(1,1-dimethylethyl)phenol with 2-methylpropylidene dichloride under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the formation of the bisphenol compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Ethers or esters.
Scientific Research Applications
2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] is utilized in various scientific research fields:
Chemistry: As a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Used in studies involving enzyme inhibition due to its phenolic structure.
Medicine: Investigated for its potential antioxidant properties.
Industry: Employed as an additive in lubricants and fuels to enhance performance and stability.
Mechanism of Action
The compound exerts its effects primarily through its phenolic groups, which can donate hydrogen atoms to neutralize free radicals, making it an effective antioxidant. The molecular targets include reactive oxygen species (ROS) and free radicals, which are neutralized through redox reactions. The pathways involved include the inhibition of oxidative stress and the stabilization of free radicals .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)phenol: Similar in structure but with a phenylethyl group instead of a cyclopentyl group.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Contains methyl and tert-butyl groups but lacks the cyclopentyl substituent.
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-]: Similar structure with ethyl groups instead of cyclopentyl.
Uniqueness
2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] is unique due to the presence of cyclopentyl groups, which provide steric hindrance and enhance the compound’s stability and reactivity compared to its analogs .
Properties
CAS No. |
93893-77-7 |
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Molecular Formula |
C34H50O2 |
Molecular Weight |
490.8 g/mol |
IUPAC Name |
4-tert-butyl-2-[1-(5-tert-butyl-3-cyclopentyl-2-hydroxyphenyl)-2-methylpropyl]-6-cyclopentylphenol |
InChI |
InChI=1S/C34H50O2/c1-21(2)30(28-19-24(33(3,4)5)17-26(31(28)35)22-13-9-10-14-22)29-20-25(34(6,7)8)18-27(32(29)36)23-15-11-12-16-23/h17-23,30,35-36H,9-16H2,1-8H3 |
InChI Key |
UQRAQGTURJVHCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=CC(=C1O)C2CCCC2)C(C)(C)C)C3=CC(=CC(=C3O)C4CCCC4)C(C)(C)C |
Origin of Product |
United States |
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